2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate
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Overview
Description
2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate is a complex organic compound with a molecular formula of C41H82N3O.CH3O4S . This compound is known for its unique structure, which includes a long hydrocarbon chain and an imidazolium core. It is used in various scientific and industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through a cyclization reaction involving a diamine and a carbonyl compound under acidic conditions.
Attachment of the Long Hydrocarbon Chain: The long hydrocarbon chain is introduced through a nucleophilic substitution reaction, where a halogenated hydrocarbon reacts with the imidazolium core.
Amidation Reaction: The oxooctadecyl group is attached via an amidation reaction, where an amine group reacts with an acyl chloride.
Methylation: The final step involves the methylation of the imidazolium nitrogen using methyl sulphate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can undergo oxidation to form alcohols, ketones, or carboxylic acids.
Reduction: The imidazolium core can be reduced to form dihydroimidazolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and thiolates are commonly employed.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Dihydroimidazolium derivatives.
Substitution: Various substituted imidazolium compounds.
Scientific Research Applications
2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate is utilized in several scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the imidazolium core interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. The molecular targets include cell membranes and hydrophobic surfaces in various formulations .
Comparison with Similar Compounds
Similar Compounds
1-Heptadecyl-3-methylimidazolium chloride: Similar structure but with a chloride counterion.
1-Octadecyl-3-methylimidazolium bromide: Similar structure with a bromide counterion.
1-Heptadecyl-3-methylimidazolium tetrafluoroborate: Similar structure with a tetrafluoroborate counterion.
Uniqueness
2-Heptadecyl-4,5-dihydro-1-methyl-1-(3-((1-oxooctadecyl)amino)propyl)-1-H-imidazolium methyl sulphate is unique due to its specific combination of a long hydrocarbon chain, an imidazolium core, and a methyl sulphate counterion. This combination imparts unique surfactant properties and enhances its applicability in various fields .
Properties
CAS No. |
94022-79-4 |
---|---|
Molecular Formula |
C43H87N3O5S |
Molecular Weight |
758.2 g/mol |
IUPAC Name |
N-[3-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]octadecanamide;methyl sulfate |
InChI |
InChI=1S/C42H83N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-41-43-38-40-45(41,3)39-34-37-44-42(46)36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-40H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
MWKYIBACLFRTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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